N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide
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Overview
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the indole moiety, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Next, the ethylation of the indole ring is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
- N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide
Uniqueness
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorobenzenesulfonamide groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-4-26-20-12-15(6-7-18(20)21)27(24,25)22-10-9-16-14(3)23-19-8-5-13(2)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQWHJBMDWSTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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